10-Nonadecanone

説明

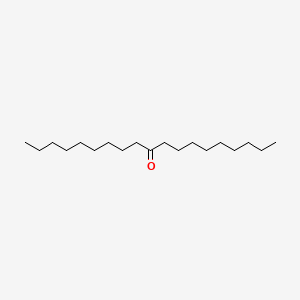

Structure

2D Structure

特性

IUPAC Name |

nonadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPOCHDBBHTUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060126 | |

| Record name | 10-Nonadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-57-4 | |

| Record name | Nonyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Nonadecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-NONADECANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Nonadecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10-Nonadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecan-10-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-Nonadecanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8H9VX2WEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 10-Nonadecanone: Chemical Properties and Structure

Introduction

This compound, also known by synonyms such as Dinonyl ketone and Caprinone, is a long-chain aliphatic ketone.[1][2][3][4][5] Its chemical formula is C19H38O.[1][2][3][4][6] This document provides a comprehensive overview of its chemical and physical properties, structural information, and relevant experimental data. The symmetrical nature of this ketone, with the carbonyl group located at the center of a 19-carbon chain, influences its physical properties and chemical reactivity.

Chemical Structure

The fundamental structure of this compound consists of a nineteen-carbon aliphatic chain with a carbonyl group positioned at the tenth carbon atom.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | nonadecan-10-one | [1][4] |

| CAS Number | 504-57-4 | [1][3][6] |

| Molecular Formula | C19H38O | [1][4][6] |

| Molecular Weight | ||

| Molar Mass | 282.50 g/mol | [2][4][6] |

| Exact Mass | 282.292265831 Da | [1][4] |

| Physical Properties | ||

| Melting Point | 58 °C | [6] |

| 58.0 to 62.0 °C | [7] | |

| 48 °C | [5] | |

| Boiling Point | 156 °C at 1.1 mmHg | [6] |

| Density | 0.832 g/cm³ | [6] |

| Flash Point | 81.6 °C | [6] |

| Water Solubility | 0.004793 mg/L at 25 °C (estimated) | [8] |

| Computed Properties | ||

| XlogP | 8.1 | [1][4] |

| LogP | 6.83690 | [6] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [1][4] |

| Refractive Index | 1.443 | [6] |

| Rotatable Bonds | 16 | [4] |

| H-Bond Acceptors | 1 | [4] |

| H-Bond Donors | 0 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

-

Mass Spectrometry (MS): The NIST Chemistry WebBook provides mass spectral data for this compound (electron ionization).[3] The molecular ion peak would be expected at an m/z corresponding to its molecular weight.

-

Infrared (IR) Spectroscopy: IR spectra are available, showing characteristic peaks for an aliphatic ketone.[1][3] A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the carbonyl group.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data is available and can be used to confirm the carbon skeleton of the molecule.[1]

Experimental Protocols

Protocol: Reduction of this compound to 10-Nonadecanol

This protocol describes the reduction of the ketone functional group to a secondary alcohol using sodium borohydride.[10][11]

Materials:

-

This compound

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1M)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, carefully add 1M HCl to quench the excess NaBH₄.

-

Remove the solvent under reduced pressure.

-

Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (3 times).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude 10-Nonadecanol.

-

The crude product can be further purified by recrystallization.

Logical and Reaction Workflow

The chemical relationship and transformation between this compound and its corresponding alcohol, 10-Nonadecanol, is a fundamental reaction in organic chemistry. This workflow illustrates the reduction of the ketone.

Caption: Workflow for the reduction of this compound.

Safety and Handling

According to the aggregated GHS information, this compound is classified as a skin irritant.[1]

-

Hazard Statement: H315 (Causes skin irritation).[1]

-

Precautionary Statements: P264, P280, P302+P352, P321, P332+P317, P362+P364.[1]

Users should handle this chemical with appropriate personal protective equipment, including gloves and lab coats, in a well-ventilated area.

Conclusion

This compound is a well-characterized long-chain ketone with established physicochemical properties and spectroscopic data. While its direct involvement in biological signaling pathways is not prominently documented, its chemical properties make it a useful compound in organic synthesis, for instance, as a precursor to 10-Nonadecanol. The provided data and protocols offer a solid foundation for researchers and scientists working with this compound.

References

- 1. This compound | C19H38O | CID 10441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 504-57-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. plantaedb.com [plantaedb.com]

- 5. This compound [stenutz.eu]

- 6. This compound | CAS#:504-57-4 | Chemsrc [chemsrc.com]

- 7. This compound | 504-57-4 | TCI AMERICA [tcichemicals.com]

- 8. This compound, 504-57-4 [thegoodscentscompany.com]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Synthesis of 10-Nonadecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 10-nonadecanone (also known as dinonyl ketone or caprinone), a long-chain saturated ketone. The information compiled herein is intended to serve as a comprehensive resource for chemists and researchers in academic and industrial settings, particularly those involved in pharmaceutical development and fine chemical synthesis. This document details key reaction methodologies, presents comparative quantitative data, and includes detailed experimental protocols and visual representations of the synthetic routes.

Introduction

This compound (C₁₉H₃₈O) is a symmetrical ketone with two nonyl chains attached to the carbonyl group.[1][2][3][4] Its long aliphatic nature makes it a subject of interest in various chemical applications, including as an intermediate in the synthesis of more complex molecules and in the study of long-chain organic compounds. The efficient and selective synthesis of such long-chain ketones is a fundamental challenge in organic chemistry. This guide explores several established methods for the preparation of this compound, providing a comparative analysis to aid in the selection of the most suitable pathway based on factors such as yield, reaction conditions, and availability of starting materials.

Comparative Synthesis Methodologies

Several synthetic strategies can be employed for the synthesis of this compound. The choice of method often depends on the desired scale, purity requirements, and the accessibility of precursors. Below is a summary of the most common and effective approaches, with their key quantitative parameters presented for direct comparison.

| Method | Reactants | Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) |

| Ketonization of Fatty Acids | Decanoic acid | Iron Oxide Catalyst | 4-8 h | 350-450 | 80-95 |

| Organolithium Reaction | Decanoic acid, Nonyllithium | Diethyl ether or THF | 1-3 h | -78 to rt | 70-90 |

| Weinreb Amide Synthesis | N-methoxy-N-methylnonanamide, Decyl Grignard | THF | 1-4 h | 0 to rt | 75-95 |

| Grignard Reaction with Nitrile | Nonanenitrile, Decylmagnesium bromide | Diethyl ether or THF, then aq. acid | 2-6 h | 0 to reflux | 60-80 |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key synthetic pathways to this compound.

Ketonization of Decanoic Acid

This method involves the high-temperature, catalytic decarboxylative coupling of two molecules of decanoic acid to form this compound.

Procedure: A reactor is charged with an iron oxide catalyst. The reactor is then heated to the target temperature range of 350-450 °C under a continuous stream of an inert gas, such as nitrogen. Molten decanoic acid is then introduced into the reactor. The volatile products, which include this compound, water, and carbon dioxide, are passed through a condenser to liquefy the ketone and water. The collected liquid is subsequently subjected to distillation under reduced pressure to isolate the this compound from water and any unreacted starting material.[5]

Reaction of Nonyllithium with Decanoic Acid

This pathway utilizes an organolithium reagent, which adds to a carboxylic acid to form a ketone after workup.

Procedure: In a flame-dried flask under an inert atmosphere, a solution of decanoic acid (1.0 equivalent) in anhydrous diethyl ether is prepared. The solution is cooled to -78 °C. A solution of nonyllithium (2.0 equivalents) in a suitable solvent is then added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over a period of 2 hours. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by flash column chromatography on silica gel.[5]

Weinreb Amide Synthesis

The Weinreb amide synthesis is a reliable method for ketone formation that avoids over-addition, a common side reaction with more reactive organometallic reagents.

Procedure: To a solution of N-methoxy-N-methylnonanamide (1.0 equivalent) in anhydrous THF under an inert atmosphere, decylmagnesium bromide (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at 0 °C for 1 hour and is then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of 1 M aqueous HCl at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with a saturated aqueous sodium bicarbonate solution and brine.[5] The organic layer is then dried, filtered, and concentrated to yield the crude product, which can be further purified by chromatography.

Grignard Reaction with Nonanenitrile

This method involves the addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis to yield the ketone.

Procedure: A solution of nonanenitrile (1.0 equivalent) in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere. Decylmagnesium bromide (1.1 equivalents) is added dropwise to the nitrile solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is subsequently cooled to 0 °C and quenched by the slow addition of 2 M aqueous HCl.[5] The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated to give the crude this compound, which can be purified by distillation or chromatography.

Synthesis Pathway Visualizations

The following diagrams illustrate the chemical transformations for the described synthesis pathways of this compound.

Caption: Ketonization of Decanoic Acid to this compound.

Caption: Synthesis of this compound via Organolithium Reaction.

Caption: Weinreb Amide Synthesis of this compound.

Caption: Grignard Reaction with a Nitrile for this compound Synthesis.

References

The Enigmatic Presence of 10-Nonadecanone in the Plant Kingdom: A Technical Guide

Executive Summary: 10-Nonadecanone (CAS: 504-57-4), a long-chain aliphatic ketone, is a sparsely documented secondary metabolite within the plant kingdom. While its presence has been confirmed in a handful of species, quantitative data and a comprehensive understanding of its biosynthesis and physiological role remain elusive. This technical guide synthesizes the current, albeit limited, knowledge on the natural occurrence of this compound in plants. It presents a hypothesized biosynthetic pathway, details robust experimental protocols for its extraction and identification, and outlines future research directions. This document is intended for researchers, phytochemists, and drug development professionals interested in the exploration of novel plant-derived compounds.

Introduction: Chemical Profile of this compound

This compound, also known as dinonyl ketone or caprinone, is a saturated ketone with the chemical formula C₁₉H₃₈O.[1] It consists of a 19-carbon chain with a carbonyl group located at the tenth carbon position. Its symmetrical structure and high molecular weight (282.5 g/mol ) contribute to its solid state at room temperature and low volatility.[1]

Key Chemical Properties:

-

Molecular Formula: C₁₉H₃₈O[1]

-

IUPAC Name: Nonadecan-10-one[1]

-

Molecular Weight: 282.5 g/mol [1]

-

Appearance: White to almost white powder or crystal

Natural Occurrence in Planta

The identification of this compound in plants is not widespread, with reports limited to a few species across different families. Its detection has been noted in Houttuynia cordata, Tridax procumbens, and Terminalia chebula.[1][2] However, detailed quantitative analyses that specify the concentration of this particular ketone in various plant tissues are conspicuously absent from the current literature. The available data primarily confirms its presence as a minor constituent within the complex matrix of plant volatiles and extracts.

| Plant Species | Family | Plant Part(s) | Quantitative Data | Reference(s) |

| Terminalia chebula Retz. | Combretaceae | Fruit | Not Reported | [1][2][3] |

| Tridax procumbens L. | Asteraceae | Aerial Parts | Not Reported | [1][2] |

| Houttuynia cordata Thunb. | Saururaceae | Whole Plant | Not Reported | [1] |

Hypothesized Biosynthesis of this compound

While the specific biosynthetic pathway for this compound has not been elucidated, a putative pathway can be hypothesized based on the known biosynthesis of other long-chain aliphatic ketones in plant cuticular waxes.[4] This process, known as the alkane-forming pathway, originates from very-long-chain fatty acids (VLCFAs).

The proposed pathway involves the following key steps:

-

Fatty Acid Elongation: A common fatty acid precursor, such as palmitoyl-CoA (C16) or stearoyl-CoA (C18), undergoes several cycles of elongation by fatty acid elongase (FAE) complexes to produce a C20 VLCFA-CoA, such as arachidoyl-CoA.

-

Hydroxylation: The VLCFA is hydroxylated at the C-10 position by a cytochrome P450-dependent hydroxylase.

-

Oxidation: The resulting secondary alcohol is oxidized to a β-keto acid derivative.

-

Decarboxylation: The final step involves the decarboxylation of the β-keto acid, yielding the C19 ketone, this compound.

Experimental Methodologies for Isolation and Identification

The detection and analysis of a high-molecular-weight, low-volatility compound like this compound require specific and sensitive analytical techniques. The following section outlines a comprehensive workflow from sample preparation to final analysis, based on standard protocols for plant secondary metabolite analysis.[5][6][7]

Sample Preparation

Plant material (e.g., fruits, leaves, stems) should be collected and, if necessary, dried at a controlled temperature (e.g., 40-50°C) to inactivate enzymes and prevent degradation of metabolites. The dried material is then ground into a fine powder to increase the surface area for efficient extraction. For analysis of fresh volatiles, plant material can be used directly.

Extraction

The choice of extraction method is critical and depends on the research objective.

-

Hydrodistillation (HD): This is a classic method for extracting essential oils. Plant material is boiled in water, and the steam, carrying the volatile compounds, is condensed and collected. This compound, due to its relatively high boiling point, may be present in the essential oil fraction.[5]

-

Solvent Extraction (SE): This method involves macerating or sonicating the plant powder in a non-polar organic solvent such as hexane or dichloromethane. This is effective for extracting a broad range of lipophilic compounds, including long-chain ketones. The resulting extract is then filtered and concentrated under reduced pressure.

-

Headspace Solid-Phase Microextraction (HS-SPME): For a rapid and solvent-free approach to analyzing volatile and semi-volatile compounds, HS-SPME is ideal. The plant material is placed in a sealed vial and gently heated (e.g., 60-80°C) to release compounds into the headspace.[7][8] A coated fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the analytes, which are then thermally desorbed directly into the gas chromatograph inlet.[7]

Extract Cleanup

Crude solvent extracts can be complex, containing pigments, lipids, and other interfering substances. Solid-Phase Extraction (SPE) can be employed for cleanup.[9] A C18 or silica cartridge can be used to retain the non-polar ketone while more polar impurities are washed away. The ketone is then eluted with a stronger organic solvent like acetonitrile.[9]

Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for identifying and quantifying this compound.[6]

-

Chromatographic Separation: A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used. A temperature gradient program is employed, starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280-300°C) to elute compounds across a wide range of boiling points.

-

Identification: The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum (fingerprint). The spectrum of the unknown peak is compared against a reference library, such as the NIST Mass Spectral Library, for positive identification. Confirmation is achieved by comparing the calculated Kovats Retention Index (RI) of the peak with literature values.[1]

-

Quantification: For accurate quantification, an internal standard (IS) method is recommended. A known amount of a suitable internal standard (a compound not naturally present in the sample, e.g., a different long-chain ketone like 2-nonadecanone) is added to the sample before extraction. A calibration curve is generated using authentic standards of this compound, and the concentration in the sample is calculated based on the peak area ratio of the analyte to the internal standard.

Potential Physiological Roles and Future Research

The physiological function of this compound in plants is currently unknown. However, other long-chain aliphatic ketones found in plant cuticles are known to play roles in forming a protective barrier against water loss and external stressors. Some volatile ketones also act as signaling molecules or have allelopathic or defensive properties. For instance, certain 2-ketones have been shown to modulate plant growth and the antioxidant system in Lactuca sativa.[10]

The study of this compound is still in its infancy. Future research should prioritize:

-

Quantitative Screening: A broad screening of plant species, particularly those from the Terminalia, Tridax, and Saururaceae families, is needed to quantify the concentration of this compound in different tissues and developmental stages.

-

Biosynthetic Pathway Elucidation: Using transcriptomics and functional genomics, the specific genes and enzymes (hydroxylases, decarboxylases) responsible for its synthesis should be identified.

-

Functional Analysis: Bioassays should be conducted to determine if this compound possesses any significant physiological roles, such as antimicrobial, insecticidal, or plant growth-regulating activities.

Conclusion

This compound represents a chemical entity in the vast landscape of plant secondary metabolites that is largely unexplored. While its presence is confirmed in a few plant species, a significant knowledge gap exists regarding its concentration, biosynthesis, and biological function. The experimental workflows and hypothesized pathways presented in this guide provide a foundational framework for researchers to pursue a more in-depth investigation of this compound. Unraveling the secrets of this compound could reveal novel biochemical pathways and potentially lead to the discovery of new bioactive molecules for applications in agriculture, pharmacology, and other industries.

References

- 1. This compound | C19H38O | CID 10441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. plantaedb.com [plantaedb.com]

- 3. tsijournals.com [tsijournals.com]

- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. periodicos.unievangelica.edu.br [periodicos.unievangelica.edu.br]

- 6. Analytical method for metabolites involved in biosynthesis of plant volatile compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00766C [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 10-Nonadecanone (CAS 504-57-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-Nonadecanone (CAS 504-57-4), a long-chain aliphatic ketone. The document details its chemical and physical properties, spectroscopic data, synthesis, and potential biological activities, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

This compound, also known as dinonyl ketone or caprinone, is a symmetrical ketone with the molecular formula C₁₉H₃₈O.[1][2] Its structure consists of a nineteen-carbon chain with a carbonyl group at the tenth position. This symmetrical nature influences its physical properties. The key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈O | [1][2] |

| Molecular Weight | 282.5 g/mol | [1] |

| IUPAC Name | Nonadecan-10-one | [1] |

| Synonyms | Dinonyl ketone, Di-n-nonyl ketone, Caprinone | [1][3][4] |

| CAS Number | 504-57-4 | [1] |

| Appearance | White to almost white solid/crystalline powder | [5][6] |

| Melting Point | 58-62 °C | [5][7] |

| Boiling Point | 156 °C at 1.1 mmHg | [3][7] |

| Density | 0.832 g/cm³ | [3] |

| Flash Point | 81.6 °C | [3] |

| Solubility | Soluble in chloroform and slightly soluble in methanol. | [7] |

| LogP (Octanol/Water Partition Coefficient) | 6.83690 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the available spectroscopic data.

| Spectrum Type | Key Features and Observations | Source of Sample/Technique | Reference |

| Infrared (IR) Spectroscopy | The IR spectrum shows a characteristic strong absorption band for the C=O stretching of a ketone. | CAPILLARY CELL: MELT | [1] |

| ¹³C Nuclear Magnetic Resonance (NMR) | The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. | Calbiochem, Los Angeles, California | [1] |

| Mass Spectrometry (MS) | The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule. | NIST Mass Spectrometry Data Center | [1] |

Synthesis and Chemical Reactions

A key reaction involving this compound is its reduction to 10-nonadecanol. This can be achieved using various reducing agents, such as sodium borohydride.

Experimental Protocols

General Protocol for the Reduction of this compound to 10-Nonadecanol

This protocol outlines a general procedure for the reduction of a long-chain ketone, which can be adapted for this compound.

Materials:

-

This compound

-

Methanol or Ethanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or other suitable organic solvent

-

Saturated aqueous solution of ammonium chloride

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an appropriate solvent like methanol or ethanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly and portion-wise, add sodium borohydride to the stirred solution. An excess of the reducing agent (e.g., 1.5-2.0 molar equivalents) is typically used to ensure complete reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent such as diethyl ether.

-

Separate the organic layer and wash it with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude 10-nonadecanol.

-

The crude product can be further purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

This compound has been identified in some plant species, including Houttuynia cordata.[1] While specific biological activities of this compound are not extensively documented, the structurally related long-chain alcohol, 10-nonadecanol, has been suggested to possess antimicrobial and insecticidal properties.[8] It is hypothesized that long-chain aliphatic ketones and alcohols may exert their biological effects through the disruption of cellular membranes.

Predicted ADMET Properties

Computational predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can provide valuable insights for drug development.

| Property | Prediction | Probability |

| Human Intestinal Absorption | + | 99.47% |

| Blood Brain Barrier Penetration | + | 100.00% |

| Caco-2 Permeability | + | 91.91% |

| P-glycoprotein Substrate | - | 94.63% |

| CYP3A4 Substrate | - | 73.31% |

Data sourced from PlantaeDB and predicted via admetSAR 2.

These predictions suggest that this compound is likely to be well-absorbed and can cross the blood-brain barrier.

Potential Mechanism of Action: Membrane Disruption

Given the long aliphatic chains, it is plausible that this compound could integrate into lipid bilayers of cell membranes, disrupting their structure and function. This could lead to increased membrane permeability, leakage of cellular contents, and ultimately cell death. This proposed mechanism is illustrated in the following diagram.

Caption: Proposed mechanism of this compound via cell membrane disruption.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation.[1] It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

Conclusion

This compound is a long-chain aliphatic ketone with well-defined chemical and physical properties. While its biological activities are not yet fully elucidated, its structural similarity to other bioactive long-chain lipids and its predicted ADMET properties suggest that it may be a compound of interest for further investigation in the fields of drug discovery and materials science. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for future research into this molecule.

Experimental Workflow for Investigating Biological Activity

The following diagram outlines a logical workflow for the experimental investigation of the biological activity of this compound.

Caption: A logical workflow for investigating the biological activity of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. benchchem.com [benchchem.com]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. Physical Properties of Aldehydes and Ketones Explained [vedantu.com]

- 6. This compound | C19H38O | CID 10441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 10-Nonadecanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 10-Nonadecanone (CAS No. 504-57-4), a long-chain aliphatic ketone. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this compound.

Spectroscopic Data Summary

The following tables provide a consolidated view of the available spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: Infrared (IR) Spectroscopy Data

| Characteristic Absorption | Wavenumber (cm⁻¹) | Functional Group |

| C=O Stretch | ~1715 | Ketone |

| C-H Stretch (Aliphatic) | ~2850-2960 | Alkyl Chain |

| C-H Bend (Aliphatic) | ~1375 and ~1465 | Alkyl Chain |

Note: Specific peak values can be found in the referenced spectra databases.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

| C-10 (C=O) | ~211 |

| C-9, C-11 | ~43 |

| C-8, C-12 | ~24 |

| C-2 to C-7, C-13 to C-18 | ~23-32 |

| C-1, C-19 | ~14 |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. The data is compiled from publicly available spectra.[1]

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- (adjacent to C=O; H-9, H-11) | ~2.4 | Triplet | 4H |

| -CH₂- (alkyl chain) | ~1.2-1.6 | Multiplet | 28H |

| -CH₃ (terminal) | ~0.9 | Triplet | 6H |

Note: Predicted values are based on standard chemical shift ranges for aliphatic ketones.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| 282 | Low | [M]⁺ (Molecular Ion) |

| 155 | High | [CH₃(CH₂)₈CO]⁺ or [CH₃(CH₂)₇CH₂]⁺ |

| 71 | High | [CH₃(CH₂)₃CH₂]⁺ |

| 43 | High | [CH₃CH₂CH₂]⁺ |

Note: Fragmentation patterns are based on typical alpha-cleavage for aliphatic ketones. The listed m/z values of 43, 71, and 155 represent major peaks observed in the GC-MS data available through PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of long-chain aliphatic ketones.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation : For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with spectroscopic grade KBr and pressing the mixture into a thin, transparent disk. For analysis from a melt, the sample is heated above its melting point and placed as a thin film between two salt plates (e.g., NaCl or KBr).[1]

-

Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is utilized.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Ionization : Electron Ionization (EI) is a common method for this type of compound. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition : The mass spectrum is recorded, showing the relative abundance of each detected ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

The Biological Activity of Dinonyl Ketone: A Survey of Current Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data on the specific biological activity of dinonyl ketone (also known as 10-nonadecanone) is currently limited in the public domain. This guide summarizes the available information, which is primarily based on computational predictions and general knowledge of ketones. Further experimental validation is required to confirm these predicted activities.

Introduction

Dinonyl ketone, a long-chain aliphatic ketone with the chemical formula C₁₉H₃₈O, is a compound that has been identified in some plant species, including Houttuynia cordata, Tridax procumbens, and Terminalia chebula[1]. While its precise biological role in these organisms remains to be fully elucidated, its chemical structure as a ketone suggests potential interactions with biological systems. Ketones, as a class of organic compounds, are known to play significant roles in metabolism and cellular signaling[2][3]. This guide aims to provide a comprehensive overview of the currently available data on dinonyl ketone and to contextualize its potential biological activities within the broader understanding of ketone biochemistry.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to assessing its potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₈O | [4] |

| Molecular Weight | 282.50 g/mol | [4] |

| IUPAC Name | Nonadecan-10-one | [4] |

| Synonyms | Dinonyl ketone, Di-n-nonyl ketone, Caprinone | [4] |

| Appearance | White to almost white crystalline powder | [5] |

| XlogP | 8.10 | [4] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

Predicted Biological Activities and Toxicities

Computational models provide initial predictions of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The following data for dinonyl ketone has been predicted using such models.

Predicted ADMET Properties

| Parameter | Prediction | Probability (%) |

| Human Intestinal Absorption | + | 99.47% |

| Blood Brain Barrier Penetration | + | 100.00% |

| Caco-2 Permeability | + | 91.91% |

| P-glycoprotein Substrate | - | 94.63% |

| P-glycoprotein Inhibitor | - | 86.67% |

| CYP3A4 Substrate | - | 73.31% |

| Human Oral Bioavailability | - | 64.29% |

Data sourced from PlantaeDB[4].

Predicted Toxicities

| Toxicity Type | Prediction | Probability (%) |

| Respiratory Toxicity | - | 96.67% |

| Reproductive Toxicity | - | 95.78% |

| Mitochondrial Toxicity | - | 100.00% |

| Nephrotoxicity | + | 54.50% |

| Acute Oral Toxicity (Category) | III | 84.55% |

Data sourced from PlantaeDB[4].

Predicted Receptor Binding

| Receptor | Prediction | Probability (%) |

| Estrogen Receptor Binding | - | 90.13% |

| Androgen Receptor Binding | - | 89.63% |

| Thyroid Receptor Binding | - | 75.08% |

| Glucocorticoid Receptor Binding | - | 96.67% |

Data sourced from PlantaeDB[4].

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

While no specific signaling pathways have been experimentally confirmed for dinonyl ketone, the broader class of ketones is known to influence cellular processes. Ketone bodies, such as β-hydroxybutyrate, act as signaling molecules by inhibiting histone deacetylases (HDACs) and activating specific G-protein coupled receptors[2][6].

Given its structure, it is plausible that dinonyl ketone could interact with cellular membranes and potentially modulate the activity of membrane-bound proteins. However, without experimental data, any proposed mechanism remains speculative.

A hypothetical workflow for investigating the biological activity of dinonyl ketone is presented below.

Caption: Hypothetical workflow for investigating the biological activity of dinonyl ketone.

Experimental Protocols (General)

Due to the absence of specific published studies on the biological activity of dinonyl ketone, this section provides generalized protocols for key experiments that could be adapted to investigate its effects.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of dinonyl ketone on a selected cell line.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of dinonyl ketone in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of dinonyl ketone on the expression and phosphorylation of key proteins in a specific signaling pathway.

Methodology:

-

Cell Treatment and Lysis: Treat cells with dinonyl ketone at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of a kinase) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The current body of knowledge regarding the biological activity of dinonyl ketone is in its infancy. While computational predictions offer some initial insights, they are no substitute for rigorous experimental investigation. Future research should focus on validating the predicted ADMET properties and exploring the effects of dinonyl ketone on various cell lines and in animal models. Elucidating its mechanism of action and identifying its molecular targets will be crucial for understanding its potential therapeutic or toxicological significance. The general protocols provided herein offer a starting point for researchers interested in unraveling the biological functions of this long-chain ketone.

References

- 1. This compound | C19H38O | CID 10441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances [ouci.dntb.gov.ua]

- 4. plantaedb.com [plantaedb.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 10-Nonadecanone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key physical properties of 10-Nonadecanone (CAS 504-57-4), with a specific focus on its melting and boiling points. This document includes tabulated data, detailed experimental protocols for the determination of these properties, and a workflow diagram for procedural illustration.

Quantitative Physical Properties

The physical properties of this compound are critical for its handling, application, and integration into various chemical and pharmaceutical processes. A summary of its key physical constants is provided below.

| Physical Property | Value | Conditions |

| Melting Point | 58 °C | - |

| Melting Point Range | 58.0 to 62.0 °C | - |

| Boiling Point | 156 °C | at 1.1 mmHg |

Synonyms for this compound include Caprinone and Dinonyl Ketone.

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the experimental determination of the melting and boiling points of solid organic compounds such as this compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method using a melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (powdered)

-

Mortar and pestle (optional, for pulverizing crystals)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the sample holder of the melting point apparatus.

-

Initial Rapid Determination: A preliminary, rapid heating is performed to get an approximate melting point range. This helps in saving time during the accurate determination.

-

Accurate Determination: A fresh sample is prepared in a new capillary tube. The apparatus is heated at a medium rate until the temperature is about 15-20°C below the approximate melting point found in the previous step. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1.0°C).

2.2. Boiling Point Determination at Reduced Pressure

Due to the high molecular weight of this compound, its boiling point is determined at a reduced pressure to prevent decomposition at higher temperatures. The Thiele tube method is a common and effective technique for this purpose.

Apparatus and Materials:

-

Thiele tube

-

Heat-resistant oil (e.g., mineral oil)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed in the small test tube. A capillary tube is placed inside the test tube with the open end downwards.

-

Apparatus Assembly: The small test tube is attached to the thermometer using a rubber band. The assembly is then placed in the Thiele tube, ensuring the sample is below the side arm of the Thiele tube. The Thiele tube is connected to a vacuum source and a manometer to maintain a constant reduced pressure (e.g., 1.1 mmHg).

-

Heating: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[1]

-

Observation and Recording: Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid at that reduced pressure.[1] This is the point where the vapor pressure of the sample equals the pressure of the system.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination of the physical properties of a solid organic compound like this compound.

Caption: Workflow for Determining Physical Properties.

References

An In-depth Technical Guide to 10-Nonadecanone: Discovery, History, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nonadecanone, a long-chain aliphatic ketone, is a naturally occurring compound found in various plant species. Its chemical structure, a 19-carbon chain with a carbonyl group at the tenth position, gives it distinct physical and chemical properties. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and analysis of this compound, intended for professionals in research, science, and drug development. While the specific historical details of its initial isolation or synthesis are not extensively documented in readily available literature, its identification is intrinsically linked to the phytochemical analysis of various botanicals.

Discovery and Natural Occurrence

The discovery of this compound is not attributed to a single, landmark event but rather to the gradual advancements in natural product chemistry and analytical techniques. It has been identified as a constituent of several plants, including:

-

Houttuynia cordata: A herbaceous plant used in traditional Chinese medicine.[1][2][3][4][5]

-

Tridax procumbens: A widespread flowering plant known for its traditional medicinal uses.[1]

-

Terminalia chebula: A tree species native to South Asia, the fruit of which is used in Ayurvedic medicine.[1]

The isolation and identification of this compound from these natural sources have been made possible through modern chromatographic and spectroscopic methods.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | nonadecan-10-one | [1][6] |

| Synonyms | Di-n-nonyl ketone, Caprinone | [6][7] |

| CAS Number | 504-57-4 | [1][6][7][8][9] |

| Molecular Formula | C₁₉H₃₈O | [1][6][8] |

| Molecular Weight | 282.51 g/mol | [7][8] |

| Appearance | White to almost white crystalline powder | [7][9] |

| Melting Point | 58-62 °C | [7] |

| Boiling Point | 156 °C @ 1.1 mmHg | |

| Flash Point | 81.6 °C | |

| Solubility | Insoluble in water |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR | Data available on PubChem | [1] |

| ¹³C NMR | Data available on PubChem | [1] |

| Mass Spectrometry (GC-MS) | Data available on PubChem and NIST WebBook | [1][8] |

| Infrared (IR) Spectroscopy | Data available on PubChem and NIST WebBook | [1][8] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis of this compound

While the historical first synthesis is not well-documented, a modern and efficient method for synthesizing symmetrical ketones like this compound involves the reaction of an organometallic reagent with a carboxylic acid derivative. A plausible synthetic route is the reaction of nonylmagnesium bromide (a Grignard reagent) with nonanoyl chloride.

Materials:

-

Nonanoyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromononane

-

Iodine (for initiating Grignard reaction)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a crystal of iodine. Add a solution of 1-bromononane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction. Once initiated, add the remaining 1-bromononane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of nonylmagnesium bromide.

-

Reaction with Acyl Chloride: Cool the Grignard reagent to 0 °C using an ice bath. Add a solution of nonanoyl chloride in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetone.

Experimental Workflow for Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the high-boiling point ketone.

-

MS Detection: Electron ionization (EI) at 70 eV. The resulting mass spectrum can be compared with libraries (NIST, Wiley) for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR: Expected signals include a triplet for the terminal methyl groups, multiplets for the methylene groups, and a characteristic triplet for the methylene groups alpha to the carbonyl group.

-

¹³C NMR: The spectrum will show a distinct signal for the carbonyl carbon at a downfield chemical shift (around 211 ppm) and a series of signals for the different methylene and methyl carbons in the aliphatic chains.

Infrared (IR) Spectroscopy:

-

A strong absorption band characteristic of the C=O stretching vibration of a ketone is expected around 1715 cm⁻¹.

-

C-H stretching and bending vibrations for the aliphatic chain will also be present.

Biological Activity and Signaling Pathways

The biological activities of this compound are not as extensively studied as other natural products. However, long-chain aliphatic ketones are known to possess various biological activities, including antimicrobial and insecticidal properties. The specific mechanisms of action and signaling pathways for this compound are still an active area of research.

Based on the known effects of other ketone bodies on cellular metabolism and signaling, a hypothetical signaling pathway can be proposed. Ketone bodies, in general, can influence cellular processes by altering the metabolic state and through direct signaling effects. For instance, they can impact inflammatory pathways and oxidative stress responses.

Hypothetical Signaling Pathway Influenced by Long-Chain Ketones

Caption: A diagram of a potential signaling pathway for long-chain ketones.

Conclusion

This compound is a naturally occurring long-chain ketone with well-defined physicochemical properties. While its historical discovery is not pinpointed to a specific event, its presence in several medicinal plants suggests a long history of human interaction with this compound, albeit unknowingly. Modern synthetic and analytical methods provide robust protocols for its preparation and characterization. The exploration of its biological activities and the elucidation of its specific signaling pathways present exciting avenues for future research in drug discovery and development. This technical guide serves as a foundational resource for scientists and researchers interested in further investigating the potential of this compound.

References

- 1. ijcrt.org [ijcrt.org]

- 2. The constituents and their bioactivities of Houttuynia cordata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Effects of Houttuynia cordata Thunb (H. cordata): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fatty Acids -- Synthesis from acetyl CoA [library.med.utah.edu]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. ijcmas.com [ijcmas.com]

Toxicological Profile of 10-Nonadecanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 10-Nonadecanone. It is intended for informational purposes for a scientific audience. Due to a lack of extensive publicly available experimental studies on this compound, this guide synthesizes predictive data, information on structurally related compounds, and standardized testing methodologies to build a toxicological profile. All data derived from predictive models or inferred from related substances are clearly indicated.

Executive Summary

This compound, a long-chain aliphatic ketone, is a compound with applications in various industries. This guide provides a detailed examination of its toxicological profile, drawing from computational predictions, available data on analogous ketones, and established experimental protocols. The primary identified hazard is skin irritation. While comprehensive in vivo and in vitro data for this compound are limited, this document outlines the standard methodologies for assessing key toxicological endpoints, including acute toxicity, genotoxicity, repeated-dose toxicity, and skin sensitization. Furthermore, logical models for experimental workflows and potential mechanisms of action are presented to guide future research and safety assessments.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | Nonadecan-10-one | PubChem[1] |

| Synonyms | Dinonyl ketone, Caprinone | PubChem[1] |

| CAS Number | 504-57-4 | PubChem[1] |

| Molecular Formula | C19H38O | PubChem[1] |

| Molecular Weight | 282.5 g/mol | PubChem[1] |

| Physical State | Solid (predicted) | - |

| Melting Point | 58°C | ChemicalBook[2] |

| Boiling Point | 156°C at 1.1 mmHg | ChemicalBook[2] |

| Solubility | Insoluble in water | - |

Toxicological Data Summary

The following tables summarize the available quantitative and qualitative toxicological data for this compound. It is critical to note that much of this information is based on computational predictions and requires experimental verification.

Predicted ADMET Properties

| Parameter | Prediction | Probability (%) | Source |

| Human Intestinal Absorption | + | 99.47 | PlantaeDB[3] |

| Blood Brain Barrier | + | 100.00 | PlantaeDB[3] |

| Caco-2 Permeability | + | 91.91 | PlantaeDB[3] |

| Human Oral Bioavailability | - | 64.29 | PlantaeDB[3] |

| P-glycoprotein Substrate | - | 94.63 | PlantaeDB[3] |

| CYP3A4 Substrate | - | 73.31 | PlantaeDB[3] |

Predicted and Known Toxicological Endpoints

| Endpoint | Result/Classification | Notes | Source |

| Acute Oral Toxicity | Category III (Predicted) | Predicted to be harmful if swallowed. | PlantaeDB[3] |

| Skin Corrosion/Irritation | Causes skin irritation (GHS Classification) | Aggregated from notifications to ECHA. | PubChem[1] |

| Skin Irritation: + (Predicted) | Probability: 71.85% | PlantaeDB[3] | |

| Skin Corrosion: - (Predicted) | Probability: 93.33% | PlantaeDB[3] | |

| Serious Eye Damage/Irritation | No data available | A Safety Data Sheet for the similar 2-Undecanone suggests potential for temporary eye irritation. | Chem Service[4] |

| Respiratory or Skin Sensitization | Skin Sensitization: + (Predicted) | Probability: 90.27% | PlantaeDB[3] |

| Germ Cell Mutagenicity (Genotoxicity) | Ames Mutagenesis: - (Predicted) | Probability: 100.00% | PlantaeDB[3] |

| Micronuclear: - (Predicted) | Probability: 100.00% | PlantaeDB[3] | |

| Carcinogenicity | No data available | - | - |

| Reproductive Toxicity | - (Predicted) | Probability: 95.78% | PlantaeDB[3] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | - | - |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | - | - |

| Hepatotoxicity | + (Predicted) | Probability: 74.78% | PlantaeDB[3] |

| Aspiration Hazard | No data available | - | - |

Experimental Protocols

Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

-

Test System: Female rats of a standard laboratory strain.

-

Administration: Gavage, single dose.

-

Procedure: A single animal is dosed at a level estimated from in silico predictions. The outcome (survival or death) determines the dose for the next animal (higher or lower). This sequential process continues until the criteria for stopping are met.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals.

-

Endpoint: The LD50 (median lethal dose) is calculated using maximum likelihood estimation.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

-

Test System: Commercially available reconstructed human epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™).

-

Procedure: this compound is applied topically to the surface of the RhE tissue. Following a 60-minute exposure period, the test substance is removed by washing.

-

Endpoint: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified by spectrophotometry. A reduction in cell viability below 50% of the negative control is indicative of skin irritation.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Procedure: The test is conducted with and without an exogenous metabolic activation system (S9 mix from induced rat liver). Bacteria, the test substance at various concentrations, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal agar medium.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD TG 429)

-

Test System: Female CBA/J mice.

-

Procedure: this compound, dissolved in a suitable vehicle, is applied to the dorsal surface of the ears for three consecutive days. A positive control (e.g., hexyl cinnamaldehyde) and a vehicle control group are included. On day 5, a solution of 3H-methyl thymidine is injected intravenously.

-

Endpoint: Three hours after injection, the draining auricular lymph nodes are excised, and the incorporation of 3H-methyl thymidine (a measure of lymphocyte proliferation) is determined by scintillation counting. The Stimulation Index (SI) is calculated as the ratio of proliferation in the test group to the vehicle control group. An SI of 3 or greater is indicative of skin sensitization. The EC3 value (the concentration estimated to produce an SI of 3) is determined to assess the potency of the sensitizer.

Visualizations: Workflows and Logical Relationships

Generalized Experimental Workflow for Toxicity Assessment

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Logical Relationship for Skin Irritation Potential of Long-Chain Ketones

Caption: A potential mechanism for skin irritation induced by long-chain ketones.

Discussion and Inferences

Acute Toxicity

No experimental acute toxicity data are available for this compound. Predictive models classify it as Category III, suggesting a moderate level of acute toxicity if ingested. For comparison, a Safety Data Sheet for 2-Undecanone, a shorter-chain aliphatic ketone, indicates it is expected to be a low ingestion hazard[4]. Given its long alkyl chains and high lipophilicity, the oral absorption of this compound may be limited, potentially reducing its systemic toxicity. However, experimental validation is required to confirm this.

Skin and Eye Irritation

The GHS classification of this compound as a skin irritant is the most definitive piece of toxicological information available[1]. This is consistent with predictive data. Long-chain aliphatic molecules can be irritating to the skin due to their ability to disrupt the lipid matrix of the stratum corneum, leading to increased transepidermal water loss and allowing the substance to penetrate deeper into the epidermis, potentially causing an inflammatory response. While no specific data exists for eye irritation, it is prudent to assume that a substance classified as a skin irritant may also cause at least mild eye irritation.

Genotoxicity

In silico models predict that this compound is not mutagenic in the Ames test and does not induce micronuclei formation[3]. Generally, simple aliphatic ketones are not considered to be genotoxic. Without experimental data, these predictions provide a preliminary indication of low genotoxic potential.

Skin Sensitization

Predictive models suggest a potential for skin sensitization. The mechanism of skin sensitization involves the haptenation of skin proteins by a reactive chemical, followed by an immune response. While this compound itself is not highly reactive, its metabolism within the skin could potentially generate reactive species. The Local Lymph Node Assay (LLNA) would be the definitive test to confirm or refute this prediction.

Repeated-Dose Toxicity and Hepatotoxicity

There are no repeated-dose toxicity studies available for this compound. The liver is a potential target organ for the toxicity of some ketones, and in silico models predict hepatotoxicity for this compound[3]. The mechanism could involve the metabolic processing of this long-chain ketone, potentially leading to oxidative stress or interference with lipid metabolism in hepatocytes. A 28-day or 90-day repeated-dose oral toxicity study in rodents would be necessary to identify any potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Future Directions

The toxicological profile of this compound is currently incomplete and relies heavily on computational predictions and data from analogous substances. The primary identified hazard is skin irritation, which is supported by GHS classification. There is a critical need for experimental data to validate the predictions for other toxicological endpoints.

Future research should prioritize:

-

In vitro skin irritation testing using reconstructed human epidermis models to confirm and quantify the irritation potential.

-

A battery of in vitro genotoxicity tests , including an Ames test and a mammalian cell micronucleus assay.

-

A Local Lymph Node Assay (LLNA) to definitively assess the skin sensitization potential.

-

An acute oral toxicity study to determine the LD50 and inform dose selection for further studies.

-

A 28-day repeated-dose oral toxicity study to identify potential target organs and establish a NOAEL.

The generation of these data would allow for a comprehensive and robust risk assessment for this compound.

References

A Technical Guide to Commercial Suppliers of 10-Nonadecanone for Research Applications

Introduction: 10-Nonadecanone (CAS No. 504-57-4), also known as dinonyl ketone or caprinone, is a long-chain aliphatic ketone.[1][2][3] Its molecular formula is C19H38O, with a molecular weight of approximately 282.5 g/mol .[1][2][3] In research and development, particularly within the pharmaceutical and life sciences sectors, consistent access to high-purity chemical reagents like this compound is critical. This document serves as a technical guide for researchers, scientists, and procurement specialists, outlining the commercial supplier landscape for this compound. It provides a comparative summary of suppliers, guidance on interpreting quality control documentation, and a visual representation of the procurement workflow.

Commercial Supplier Data

Sourcing this compound requires careful consideration of purity, quantity, availability, and the supplier's quality management systems. The following table summarizes data from several prominent chemical suppliers that list this compound in their catalogs. Pricing and stock levels are subject to change and should be verified directly with the supplier.

| Supplier | Product Number | Purity Specification | Available Quantities | Analytical Method |

| TCI (Tokyo Chemical Industry) | N0658 | >97.0% | 5 g, 25 g | Gas Chromatography (GC) |

| Oakwood Chemical | 109048 | Not specified | 250 mg, 1 g, 5 g | Not specified |

| Parchem | Not specified | Not specified | Bulk quantities available | Not specified |

| Aladdin Scientific | Not specified | min 97% | 1 g | Not specified |

| Dayang Chem (Hangzhou) Co., Ltd. | Not specified | 98.0% | 100 g, 1 kg, 100 kg, 1000 kg | Not specified |

Note: Data is compiled from publicly available information on supplier websites.[4][5][6][7][8] Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed quality information.

Understanding Supplier Specifications & Analytical Methods